Cobalt protoporphyrin IX

Description

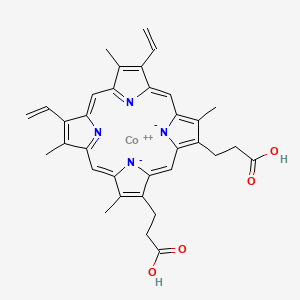

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32CoN4O4 |

|---|---|

Molecular Weight |

619.6 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;cobalt(2+) |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

AQTFKGDWFRRIHR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Co+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cobalt Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog recognized for its potent and specific induction of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme. This induction forms the cornerstone of CoPP's therapeutic potential, eliciting a range of antioxidant, anti-inflammatory, and anti-apoptotic effects. This technical guide provides an in-depth exploration of the molecular mechanisms governing CoPP's action, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Mechanism: Induction of Heme Oxygenase-1 via Nrf2/Bach1 Pathway

The primary mechanism of action of CoPP is the robust transcriptional activation of the HMOX1 gene, which encodes the HO-1 enzyme. This process is chiefly regulated by the interplay of two transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and BTB and CNC homology 1 (Bach1).

Under basal conditions, the HMOX1 gene promoter is actively repressed by Bach1, which binds to Antioxidant Response Elements (AREs) within the promoter region, blocking transcription.[1] Simultaneously, the master antioxidant transcription factor, Nrf2, is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[2][3][4]

CoPP, acting as a heme mimetic, intervenes in this regulatory balance. It is understood to function primarily by inhibiting the DNA-binding activity of the repressor, Bach1.[1] This de-repression of the ARE sites allows for the binding of Nrf2. CoPP stimulation leads to the stabilization and accumulation of Nrf2, which then translocates into the nucleus.[3][5] In the nucleus, Nrf2 binds to the now-vacant AREs in the HMOX1 promoter, initiating a powerful wave of gene transcription.[1]

The resulting increase in HO-1 protein levels drives the catabolism of heme into three key bioactive molecules: carbon monoxide (CO), biliverdin, and ferrous iron (Fe²⁺).[6][7][8][9]

-

Carbon Monoxide (CO): Acts as a gasotransmitter with potent anti-inflammatory, anti-apoptotic, and vasodilatory properties.[6][9]

-

Biliverdin/Bilirubin: Biliverdin is immediately converted to bilirubin by biliverdin reductase. Both are powerful antioxidants that scavenge reactive oxygen species (ROS).[6][8]

-

Ferrous Iron (Fe²⁺): While potentially pro-oxidant, the released iron is rapidly sequestered by the protein ferritin (whose expression is also upregulated), resulting in a net antioxidant and cytoprotective effect.[7]

It is through the collective action of these enzymatic byproducts that CoPP exerts its wide-ranging therapeutic effects.

Signaling Pathway of CoPP-Mediated HO-1 Induction

Caption: CoPP induces HO-1 by inhibiting the Bach1 repressor, enabling Nrf2-mediated transcription.

Quantitative Data on HO-1 Induction by CoPP

The induction of HO-1 by CoPP is both dose- and time-dependent. The following table summarizes quantitative data from selected in vitro and in vivo studies.

| Model System | CoPP Concentration / Dose | Treatment Time | Analyte | Fold Induction (vs. Control) | Reference |

| Primary Rat Hepatocytes | 10 µM | 16 hours | HO-1 mRNA | ~12-fold | [10] |

| Human Lung Fibroblasts (NHLF) | 3 µM | 5 hours | HMOX1 mRNA | ~25-fold | [1] |

| Human Cardiomyocytes (in vitro, hypoxia) | 10 µM | 24 hours | HO-1 Protein | ~2.5-fold (vs. hypoxia alone) | [11] |

| Rat Retina (in vivo) | 5 mg/kg (i.p.) | 48 hours | HO-1 Protein | ~3-fold | [12] |

| Mouse Liver (in vivo) | 5 mg/kg (i.p.) | 4 weeks (weekly) | HO-1 mRNA | ~4-fold | [13] |

Experimental Protocols

Investigating the mechanism of CoPP involves a series of standard molecular biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

Caption: A typical workflow for studying the molecular effects of CoPP treatment in vitro or in vivo.

Protocol: Western Blot for HO-1 and Nrf2 Protein Levels

This protocol is designed to quantify changes in total HO-1 and Nrf2 protein expression in cell lysates following CoPP treatment.

-

Cell Lysis:

-

After CoPP treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail (e.g., 1 mM PMSF).

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Dilute lysates to a uniform concentration (e.g., 2 µg/µL) with RIPA buffer.

-

Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HO-1 (e.g., Rabbit anti-HO-1) or Nrf2 (e.g., Rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature.

-

Wash the membrane five times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[15]

-

Image the resulting chemiluminescent signal using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Protocol: RT-qPCR for HMOX1 Gene Expression

This protocol measures the relative abundance of HMOX1 mRNA transcripts.

-

RNA Isolation:

-

Following CoPP treatment, wash cells with PBS and lyse directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

-

Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including an on-column DNase digestion step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. For a single 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of nuclease-free water, and 4 µL of diluted cDNA (e.g., 1:10 dilution).

-

Human HMOX1 Primers: Forward: 5'-CCAGGCAGAGAATGCTGAGTTC-3'; Reverse: 5'-AAGACTGGGCTCTCCTTGTTGC-3'.[16]

-

Reference Gene Primers (e.g., β-Actin): Select appropriate, validated primers.

-

-

Thermocycling and Analysis:

-

Run the plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing HMOX1 expression to the reference gene.[17]

-

Protocol: Immunofluorescence for Nrf2 Nuclear Translocation

This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate to ~70% confluency.

-

Treat cells with CoPP or vehicle control for the desired time (e.g., 1-4 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with the primary anti-Nrf2 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Counterstaining and Mounting:

-

Counterstain nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the Nrf2 signal (e.g., green channel) and the DAPI signal (blue channel).

-

Observe the co-localization of Nrf2 and DAPI signals in CoPP-treated cells compared to the predominantly cytoplasmic Nrf2 signal in control cells.[18]

-

By applying these detailed methodologies, researchers can effectively dissect and validate the mechanism of action of this compound, paving the way for its potential translation into novel therapeutic strategies for diseases rooted in oxidative stress and inflammation.

References

- 1. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of NRF2 activation to mediate fetal hemoglobin induction and protection against oxidative stress in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Chemical Biological Probes of the KEAP1/NRF2 Interaction - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 4. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HO-1 Overexpression and Underexpression: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Products of heme oxygenase and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. origene.com [origene.com]

- 17. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Cobalt Protoporphyrin IX: A Technical Guide to Heme Oxygenase-1 Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt Protoporphyrin IX (CoPP) is a synthetic metalloporphyrin widely recognized as a potent and specific inducer of heme oxygenase-1 (HO-1).[1] HO-1 is a critical cytoprotective enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[2] The byproducts of this reaction have significant antioxidant, anti-inflammatory, and anti-apoptotic properties, making the induction of HO-1 a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.[2][3] This technical guide provides an in-depth overview of CoPP as an HO-1 inducer, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to study its activity.

Data Presentation: Quantitative Effects of CoPP on HO-1 Induction

The efficacy of CoPP in inducing HO-1 has been demonstrated across various in vitro and in vivo models. The following tables summarize the quantitative data on HO-1 induction by CoPP, providing a comparative overview of its effects under different experimental conditions.

In Vitro HO-1 Induction by CoPP

| Cell Line | CoPP Concentration | Treatment Duration | Fold Increase in HO-1 Protein | Fold Increase in HO-1 mRNA | Reference(s) |

| Human Liver Cells (Huh-7) | 5-10 µM | Not Specified | Significantly Increased | Significantly Increased | [1] |

| MDCK & RAW264.7 | 2 µM | 0-24 hours | Time-dependent Increase | Not Specified | [4] |

| Vero & Huh 7.0 | 10 µM | 0-24 hours | Time-dependent Increase | Not Specified | [5] |

| Cardiomyocytes | Not Specified | 2 hours (hypoxia) | ~3-fold (vs. hypoxia alone) | Not Specified | [6] |

| BV2 Microglia | 5-20 µM | 6 and 24 hours | Significant Upregulation | Not Specified | [7] |

In Vivo HO-1 Induction by CoPP

| Animal Model | CoPP Dosage | Administration Route | Time Point of Analysis | Fold Increase in HO-1 | Reference(s) |

| Mice (Angiotensin II Hypertensive) | 50 mg/kg | Subcutaneous | 2 days post-infusion | Not Quantified, but sufficient to normalize superoxide production | [8] |

| Mice (Obese, MC4R-deficient) | 5 mg/kg | Subcutaneous (weekly) | Chronic (4-23 weeks) | Not Quantified, but sufficient to cause weight loss | [9][10][11] |

| Mice (DDC-fed) | Not Specified | Intraperitoneal (twice weekly for 4 weeks) | 4 weeks | Significantly Enhanced | [2] |

Signaling Pathways of CoPP-Mediated HO-1 Induction

CoPP induces HO-1 expression primarily through the modulation of the Keap1-Nrf2 and MAPK signaling pathways.

The Keap1-Nrf2 Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Another key player is the transcriptional repressor BTB and CNC homology 1 (Bach1), which binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene (HMOX1), suppressing its transcription.[12]

CoPP treatment leads to a marked reduction in Bach1 protein levels by increasing its degradation.[1][13] This process is dependent on the proteasome.[12][14] The degradation of Bach1 relieves the repression on the HMOX1 gene. Simultaneously, CoPP promotes the stabilization of Nrf2, allowing it to translocate to the nucleus, bind to the ARE, and activate the transcription of HO-1 and other cytoprotective genes.[1][15]

References

- 1. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of Complement Activation by Heme Oxygenase-1 (HO-1) in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HO-1 induction lowers blood pressure and superoxide production in the renal medulla of angiotensin II hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chronic HO-1 induction with cobalt protoporphyrin (CoPP) treatment increases oxygen consumption, activity, heat production and lowers body weight in obese melanocortin-4 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic HO-1 Induction with Cobalt Protoporphyrin (CoPP) Treatment Increases Oxygen Consumption, Activity, Heat Production and Lowers Body Weight in Obese Melanocortin-4 Receptor Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Multifaceted Roles of BACH1 in Disease: Implications for Biological Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Heme Oxygenase 1 Inducer (CoPP) Protects Human Cardiac Stem Cells against Apoptosis through Activation of the Extracellular Signal-regulated Kinase (ERK)/NRF2 Signaling Pathway and Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant interest in the scientific community for its potent biological activities. Primarily known as a powerful inducer of heme oxygenase-1 (HO-1), CoPP has demonstrated a wide range of therapeutic effects in various preclinical models of disease. This technical guide provides a comprehensive overview of the core biological activities of CoPP, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of CoPP.

Core Mechanism of Action: Induction of Heme Oxygenase-1

The primary mechanism underlying the diverse biological effects of this compound is its ability to potently induce the expression of heme oxygenase-1 (HO-1).[1][2][3] HO-1 is a cytoprotective enzyme that catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), biliverdin (which is subsequently converted to bilirubin), and free iron (Fe²⁺).[1][3] These byproducts mediate many of the beneficial effects attributed to HO-1 induction, including anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory actions.[3]

The induction of HO-1 by CoPP is primarily mediated through the Nrf2/Bach1 signaling pathway. CoPP leads to the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a key transcription factor for antioxidant response elements (AREs) in the promoter region of the HO-1 gene.[4] This process is facilitated by the displacement of the transcriptional repressor Bach1 from the ARE, allowing for the initiation of HO-1 transcription.

Figure 1: CoPP-mediated induction of Heme Oxygenase-1 and downstream signaling.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro HO-1 Induction by CoPP

| Cell Line | CoPP Concentration (µM) | Incubation Time (hours) | Fold Induction of HO-1 Protein | Reference |

| MDCK | 2 | 24 | Time-dependent increase | [2] |

| RAW264.7 | 2 | 24 | Time-dependent increase | [2] |

| hESC-CMs | 25 | 24 | 1.8-fold | [5] |

| hESC-CMs | 25 | 48 | 2.1-fold | [5] |

| hESC-CMs | 25 | 72 | 2.6-fold | [5] |

| hESC-CMs | 25 | 96 | 1.8-fold | [5] |

| PK-15 | Up to 80 | 24 | Dose-dependent increase | [1] |

Table 2: In Vivo Effects of CoPP Administration in Mice

| Mouse Model | CoPP Dose (mg/kg) | Administration Route & Schedule | Key Findings | Reference |

| Angiotensin II Hypertensive Mice | 50 | Single subcutaneous injection | MAP reduced from 146 mmHg to 105 mmHg; Normalized medullary superoxide production. | [6][7] |

| Obese MC4R Deficient Mice | 5 | Once weekly subcutaneous injection | Increased O₂ consumption (47 vs 38 ml/kg/min); Increased CO₂ production (44 vs 34 ml/kg/min); 10% increase in heat production; 18% increase in activity. | [3][8][9] |

| DDC-induced Cholestatic Liver Disease | Not specified | Intraperitoneal injection twice a week for 4 weeks | Significantly alleviated increases in serum TNF-α and IL-6. | [10][11] |

| Hepatic Ischemia/Reperfusion | 1.5 | Intraperitoneal injection 72h before ischemia | Significantly increased hepatic HO-1 expression. | [1] |

Table 3: Antiviral Activity of CoPP (IC50 Values)

| Virus | Cell Line | IC50 (µM) | Reference |

| Influenza A virus (IAV) | Not specified | Not specified | CoPP exhibits broad-spectrum antiviral activities against IAV. |

Table 4: Antioxidant Activity of a Cobalt(II) Porphyrin Complex

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | >100 | [12] |

| ABTS radical scavenging | 15.3 | [12] |

Note: These values are for a related cobalt(II) coordination complex with porphyrin and may not be directly representative of CoPP. Direct IC50 values for CoPP in standard antioxidant assays were not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Heme Oxygenase-1 (HO-1) Activity Assay

This protocol is adapted from spectrophotometric methods for determining HO-1 activity by measuring bilirubin formation.[7][13][14]

Materials:

-

Microsomal protein fraction from cells or tissues

-

Reaction mixture:

-

1 mM NADPH

-

2 mM Glucose-6-phosphate

-

1 U Glucose-6-phosphate dehydrogenase

-

25 µM Hemin

-

2 mg Rat liver cytosolic protein (as a source of biliverdin reductase)

-

100 mM Potassium phosphate buffer (pH 7.4)

-

-

Spectrophotometer

Procedure:

-

Incubate 600 µg of microsomal protein with the reaction mixture.

-

Adjust the final volume to 400 µL with potassium phosphate buffer (pH 7.4).

-

Incubate the tubes in the dark for 1 hour at 37°C.

-

Terminate the reaction by placing the tubes on ice for 2 minutes.

-

Determine HO-1 activity by measuring the formation of bilirubin spectrophotometrically. The absorbance is read at 464 nm, and the concentration of bilirubin is calculated using its molar extinction coefficient.

Figure 2: Workflow for the Heme Oxygenase-1 Activity Assay.

Western Blot Analysis for HO-1 and Nrf2

This is a general protocol for detecting the expression of HO-1 and the nuclear translocation of Nrf2.[15][16][17][18][19][20]

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HO-1, anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine protein concentration using a BCA or similar assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the steps for assessing cell viability after treatment with CoPP using common colorimetric assays.[21][22][23][24]

Materials:

-

Cells seeded in a 96-well plate

-

CoPP solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

CoPP Treatment: Treat the cells with various concentrations of CoPP for the desired duration. Include a vehicle control.

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways Modulated by CoPP

Beyond the primary Nrf2/HO-1 axis, CoPP has been shown to modulate several other critical signaling pathways, contributing to its diverse biological effects.

Inhibition of Pro-inflammatory and Pro-survival Pathways

In the context of osteoclastogenesis, CoPP has been demonstrated to inhibit the activation of several key signaling molecules induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL). This includes the suppression of the phosphorylation of IκB, Akt, and various MAPKs such as ERK, JNK, and p38. The inhibition of these pathways ultimately leads to a reduction in the expression of NFATc1, a master regulator of osteoclast differentiation.

Figure 3: Inhibition of RANKL-induced signaling pathways by CoPP.

Conclusion

This compound is a multifaceted molecule with significant therapeutic potential, primarily through its robust induction of heme oxygenase-1. This guide has provided a comprehensive overview of its biological activities, supported by quantitative data and detailed experimental protocols. The ability of CoPP to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular survival underscores its potential for the development of novel therapies for a range of diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications. It is our hope that this technical guide will serve as a valuable resource for the scientific community in advancing the understanding and application of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Chronic HO-1 Induction with Cobalt Protoporphyrin (CoPP) Treatment Increases Oxygen Consumption, Activity, Heat Production and Lowers Body Weight in Obese Melanocortin-4 Receptor Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic HO-1 induction with cobalt protoporphyrin (CoPP) treatment increases oxygen consumption, activity, heat production and lowers body weight in obese melanocortin-4 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cobalt Protoporphyrin Pretreatment Protects Human Embryonic Stem Cell-Derived Cardiomyocytes From Hypoxia/Reoxygenation Injury In Vitro and Increases Graft Size and Vascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HO-1 induction lowers blood pressure and superoxide production in the renal medulla of angiotensin II hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Editorial of Special Issue “Protective and Detrimental Role of Heme Oxygenase-1”: 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heme Oxygenase-1 Induction by Cobalt Protoporphyrin Ameliorates Cholestatic Liver Disease in a Xenobiotic-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. bb3r.de [bb3r.de]

- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

Synthesis and Chemical Properties of Cobalt Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant attention in biomedical research due to its potent biological activities. Primarily known as a robust inducer of heme oxygenase-1 (HO-1), CoPP exhibits significant antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological functions of CoPP. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a summary of its quantitative data and a visualization of its primary signaling pathway. This document aims to serve as an in-depth resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the therapeutic potential of CoPP.

Introduction

Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a precursor to heme and chlorophyll.[1][2] The insertion of different metal ions into the porphyrin ring gives rise to a diverse class of metalloporphyrins with unique chemical and biological properties. This compound (CoPP), a synthetic analog of heme where the central iron atom is replaced by cobalt, is a prominent example.[3]

CoPP is most recognized for its ability to potently induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation.[4] The induction of HO-1 by CoPP triggers a cascade of downstream effects, including the production of the antioxidants biliverdin and bilirubin, as well as carbon monoxide (CO), a signaling molecule with anti-inflammatory and anti-apoptotic properties. This mechanism underlies the therapeutic potential of CoPP in a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

This guide will detail the synthesis and chemical characteristics of CoPP, provide protocols for its preparation and biological evaluation, and illustrate its mechanism of action.

Synthesis of this compound

The synthesis of CoPP can be achieved through several methods, including the insertion of cobalt into the protoporphyrin IX macrocycle and the formation of CoPP nanoparticles.

Chemical Synthesis from Protoporphyrin IX

A common method for synthesizing Cobalt(III) Protoporphyrin IX chloride involves the reaction of protoporphyrin IX with a cobalt(II) salt, followed by oxidation.

Experimental Protocol: Synthesis of Cobalt(III) Protoporphyrin IX Chloride

Materials:

-

Protoporphyrin IX

-

Cobalt(II) chloride tetrahydrate (CoCl₂·4H₂O) or Cobalt(II) acetate

-

Dimethylformamide (DMF)

-

Chloroform

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Protoporphyrin IX in a minimal amount of DMF.

-

Add a molar excess of Cobalt(II) chloride tetrahydrate or Cobalt(II) acetate to the solution.

-

Heat the reaction mixture to the boiling point of the solvent and maintain for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base porphyrin Soret peak and appearance of the metalloporphyrin Soret peak).

-

After cooling to room temperature, add chloroform and water to the reaction mixture.

-

Separate the organic layer, wash it with water, and then evaporate the solvent to a minimal volume.

-

Precipitate the product by adding hexane.

-

The cobalt(II) porphyrin can be oxidized to cobalt(III) porphyrin by treatment with a mild oxidizing agent or by exposure to hydrochloric acid in the work-up.[5]

-

Filter and dry the resulting Cobalt(III) Protoporphyrin IX chloride.

Purification: The crude product can be purified by column chromatography on silica gel using a chloroform/methanol solvent system.

Yield: The yield for this type of synthesis is typically in the range of 65-85%.[1][5]

Synthesis of CoPP Nanoparticles

CoPP nanoparticles can be synthesized using the antisolvent precipitation method, which allows for control over particle size.[4]

Experimental Protocol: Synthesis of CoPP Nanoparticles

Materials:

-

Cobalt(III) Protoporphyrin IX chloride

-

Absolute ethanol

-

Deionized water or saline solution (antisolvent)

Procedure:

-

Prepare a stock solution of CoPP in absolute ethanol (e.g., 1 mg/mL).[4]

-

Rapidly inject a specific volume of the CoPP stock solution into a vigorously stirred volume of the antisolvent (water or saline). The ratio of solvent to antisolvent will influence the nanoparticle size.

-

Continue stirring for a designated period to allow for nanoparticle formation and stabilization.

-

The resulting nanoparticle suspension can be used directly or further purified.

Purification (Optional): Ultrafiltration can be employed to remove residual solvent and any non-precipitated CoPP, as well as to narrow the particle size distribution.[4]

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the chemical synthesis and nanoparticle formulation of CoPP.

Chemical and Physical Properties

CoPP is a dark purple solid that is soluble in basic aqueous solutions (pH 8.5-9.0) and some organic solvents.[6] Its key properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃₄H₃₂ClCoN₄O₄ | [6] |

| Molecular Weight | 655.04 g/mol | [7] |

| Appearance | Dark purple solid | [6] |

| Solubility | Soluble in basic aqueous solutions | [6] |

Spectroscopic Properties

The UV-Visible spectrum of CoPP is characterized by an intense Soret band and less intense Q bands, which are typical for metalloporphyrins.

| Spectroscopic Data | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Soret Band | 420 | ~171,000 (for dimethyl ester) | Chloroform | [4] |

| Q Band (Q₀) | 568 | Not specified | Ethanol | [4] |

| Q Band (Q₁) | 534 | Not specified | Ethanol | [4] |

Biological Activity and Mechanism of Action

The primary biological effect of CoPP is the potent induction of heme oxygenase-1 (HO-1). This enzyme catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). The products of this reaction have significant physiological roles.

Heme Oxygenase-1 Induction

CoPP induces HO-1 expression by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

While the precise mechanism of how CoPP initiates this process is not fully elucidated for this non-electrophilic molecule, it is proposed that CoPP or the cellular response to it leads to the modification of reactive cysteine residues on Keap1.[8][9] This modification causes a conformational change in Keap1, leading to the dissociation of Nrf2.[10] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant proteins, including HO-1, leading to their transcription.[9]

Diagram: Nrf2/HO-1 Signaling Pathway Activated by CoPP

Caption: CoPP-mediated activation of the Nrf2/HO-1 signaling pathway.

Antioxidant and Anti-inflammatory Effects

The induction of HO-1 by CoPP leads to a cascade of protective cellular responses:

-

Biliverdin/Bilirubin: Biliverdin is rapidly converted to bilirubin, a potent endogenous antioxidant that scavenges reactive oxygen species (ROS).

-

Carbon Monoxide (CO): CO, at low concentrations, acts as a signaling molecule with anti-inflammatory, anti-apoptotic, and vasodilatory effects.

-

Ferritin: The release of free iron from heme degradation stimulates the synthesis of ferritin, which sequesters iron, thereby preventing its participation in the generation of ROS via the Fenton reaction.

Applications in Drug Development

The potent cytoprotective effects of CoPP have made it a valuable tool in preclinical research and a potential therapeutic agent for various diseases.

-

Neuroprotection: CoPP has been shown to protect against neuronal damage in models of stroke, Parkinson's disease, and Alzheimer's disease.

-

Cardioprotection: It has demonstrated protective effects against ischemia-reperfusion injury in the heart.

-

Anti-inflammatory Therapy: CoPP has been investigated for its therapeutic potential in inflammatory conditions such as sepsis and arthritis.

-

Metabolic Diseases: It has shown promise in ameliorating insulin resistance and reducing complications associated with diabetes.

Experimental Protocols for Biological Assays

In Vitro Induction of Heme Oxygenase-1

Cell Culture:

-

Culture relevant cell lines (e.g., macrophages, endothelial cells, neurons) in appropriate media and conditions.

CoPP Treatment:

-

Prepare a stock solution of CoPP in a suitable solvent (e.g., 0.1 M NaOH, then diluted in PBS to the desired concentration).

-

Treat cells with CoPP at concentrations typically ranging from 1 to 20 µM.

-

Incubate the cells for a period of 6 to 24 hours to allow for HO-1 induction.

Assessment of HO-1 Induction: HO-1 expression can be quantified at the protein level using Western blotting or ELISA.

Experimental Protocol: Western Blotting for HO-1

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-HO-1 (dilution typically 1:1000)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG (dilution typically 1:2000 to 1:5000)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.[11]

-

Wash the membrane three times with TBST for 5 minutes each.[11]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane three times with TBST for 5 minutes each.[11]

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental Protocol: ELISA for HO-1

Commercially available ELISA kits provide a quantitative measure of HO-1 protein levels in cell lysates or tissue homogenates. Follow the manufacturer's instructions for the specific kit being used. A general workflow is as follows:

-

Prepare cell or tissue lysates according to the kit's protocol.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Incubate with a biotin-conjugated detection antibody.

-

Wash the wells and add a streptavidin-HRP conjugate.

-

Wash the wells and add a TMB substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the HO-1 concentration in the samples based on the standard curve.

Conclusion

This compound is a versatile and potent molecule with significant therapeutic potential, primarily through its robust induction of the cytoprotective enzyme heme oxygenase-1. Its synthesis is well-established, and its chemical and biological properties have been extensively characterized. The detailed protocols and data presented in this guide are intended to facilitate further research into the diverse applications of CoPP in drug development and biomedical science. As our understanding of the intricate cellular pathways modulated by CoPP continues to grow, so too will the opportunities for harnessing its therapeutic benefits.

References

- 1. gfmoorelab.com [gfmoorelab.com]

- 2. bio-rad.com [bio-rad.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Cobalt Protoporphyrin IX: A Technical Guide to its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt protoporphyrin IX (CoPP) is a synthetic heme analog that has garnered significant interest in the scientific community for its potent induction of heme oxygenase-1 (HO-1). This enzyme plays a critical role in cellular defense against oxidative stress and inflammation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CoPP, detailing the molecular features crucial for its biological activity. We explore its mechanism of action, focusing on the Nrf2-dependent signaling pathway, and present a compilation of quantitative data on its efficacy. Furthermore, this document offers detailed experimental protocols for key assays and provides visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to this compound

Protoporphyrin IX is a naturally occurring tetrapyrrole macrocycle that serves as a precursor to heme and chlorophyll.[1] The central cavity of the porphyrin ring can chelate various metal ions, forming metalloporphyrins. The identity of the chelated metal ion is a key determinant of the biological activity of the resulting molecule.[2] While heme, containing iron (Fe), is the natural substrate for the enzyme heme oxygenase (HO), the substitution of iron with cobalt (Co) confers unique properties upon the molecule, transforming it from a substrate into a potent inducer of HO-1 expression.[3][4]

CoPP's ability to upregulate HO-1 has positioned it as a valuable research tool and a potential therapeutic agent for a range of conditions characterized by inflammation and oxidative stress. These include, but are not limited to, cholestatic liver disease, inflammatory pain, and antibody-mediated organ injury.[5][6] This guide will dissect the relationship between the structure of CoPP and its remarkable biological functions.

Structure-Activity Relationship (SAR) of this compound

The biological activity of CoPP is intrinsically linked to its molecular structure. The key components governing its SAR are the porphyrin macrocycle, the central cobalt ion, and the peripheral side chains.

-

The Porphyrin Macrocycle: The rigid, planar structure of the protoporphyrin IX ring is essential for its interaction with the heme-binding pocket of regulatory proteins. The extensive π-conjugation of the macrocycle also contributes to its chemical stability and electronic properties.

-

The Central Cobalt Ion: The substitution of iron with cobalt is the most critical feature for its potent HO-1 inducing activity. Unlike iron protoporphyrin IX (heme), which is a substrate for HO-1, CoPP is a poor substrate but a powerful inducer of de novo HO-1 synthesis.[4] The exact mechanism by which cobalt mediates this induction is linked to its ability to activate the Nrf2 transcription factor, a key regulator of antioxidant response elements (ARE) in the promoter region of the HMOX1 gene (the gene encoding HO-1).[7] Studies comparing various metalloporphyrins have consistently shown that CoPP is one of the most effective inducers of HO-1.[6][8]

-

Peripheral Side Chains: Protoporphyrin IX possesses four methyl, two vinyl, and two propionic acid side chains. These substituents influence the molecule's solubility, lipophilicity, and interaction with proteins. Modifications to these side chains can modulate the potency and specificity of HO-1 induction.

Table 1: Quantitative Data on HO-1 Induction by this compound

| Compound | Cell Line/Animal Model | Concentration/Dose | Fold Induction of HO-1 (mRNA or Protein) | IC50/EC50 | Reference |

| This compound | MDCK and RAW264.7 cells | 2 µM | Time-dependent increase | - | [9] |

| This compound | Murine model of cholestatic liver disease | Twice a week injection for 4 weeks | Significant enhancement | - | [7] |

| This compound | Rats | 5 mg/kg (i.p.) | Significant increase in plasma HO-1 | - | [10] |

| This compound | 293T cells | 0.05–25 µM | Dose-dependent increase | - | [3] |

Note: Specific EC50 values for HO-1 induction by CoPP are not consistently reported in the literature, with studies often demonstrating dose- and time-dependent increases in HO-1 expression.

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

The primary mechanism by which CoPP exerts its cytoprotective and anti-inflammatory effects is through the induction of heme oxygenase-1. This process is predominantly regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like CoPP, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HMOX1. This binding initiates the transcription of HO-1 and other cytoprotective enzymes.

HO-1 catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), biliverdin (which is rapidly converted to the potent antioxidant bilirubin), and free iron (Fe²⁺). These products mediate many of the downstream therapeutic effects of CoPP, including anti-inflammation, anti-apoptosis, and anti-proliferative actions.

Caption: The Nrf2/HO-1 signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CoPP.

In Vivo Administration of this compound in a Murine Model

This protocol is adapted from studies investigating the in vivo effects of CoPP.

Materials:

-

Cobalt (III) Protoporphyrin IX chloride (CoPP)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Syringes and needles (e.g., 27-gauge)

-

Experimental mice (e.g., C57BL/6)

Procedure:

-

Preparation of CoPP Solution:

-

Dissolve CoPP in a minimal amount of DMSO.

-

Further dilute the stock solution with sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.

-

-

Animal Dosing:

-

Administer CoPP to mice via intraperitoneal (i.p.) injection.

-

A typical dose used in studies is 5 mg/kg body weight.[10]

-

The dosing schedule will vary depending on the experimental design (e.g., a single dose or multiple doses over a period of time).

-

-

Control Group:

-

Administer the vehicle (e.g., 1% DMSO in saline) to the control group of mice using the same volume and injection route.

-

-

Post-Administration Monitoring:

-

Monitor the animals for any adverse effects.

-

Collect tissues or blood samples at predetermined time points for further analysis (e.g., measurement of HO-1 expression, cytokine levels).

-

Caption: Experimental workflow for in vivo administration of CoPP.

Spectrophotometric Assay for Heme Oxygenase Activity

This protocol is based on the principle that HO-1 activity can be determined by measuring the formation of bilirubin, a product of heme degradation.

Materials:

-

Tissue homogenates or cell lysates

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Hemin (substrate)

-

NADPH

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the sample (e.g., 0.5 mg of microsomal protein) with a reaction mixture containing potassium phosphate buffer, NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and rat liver cytosol.

-

-

Initiation of Reaction:

-

Add hemin to the reaction mixture to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes) in the dark.

-

Prepare a blank reaction that is incubated at 4°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

-

Extraction of Bilirubin:

-

Centrifuge the tubes to separate the phases. The bilirubin will be in the lower chloroform phase.

-

-

Spectrophotometric Measurement:

-

Carefully collect the chloroform layer and measure the absorbance at 464 nm.

-

-

Calculation of HO Activity:

-

Calculate the amount of bilirubin formed using the extinction coefficient for bilirubin (40 mM⁻¹ cm⁻¹). HO activity is typically expressed as pmol of bilirubin formed per milligram of protein per hour.[11]

-

Western Blot Analysis for HO-1 Protein Expression

This is a standard protocol to quantify the expression levels of HO-1 protein.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HO-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. Fractional response analysis reveals logarithmic cytokine responses in cellular populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological versus genetic inhibition of heme oxygenase-1 - the comparison of metalloporphyrins, shRNA and CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Induction of the heme oxygenase-1 gene by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Heme oxygenase-1 induction by cobalt protoporphyrin enhances fever and inhibits pyrogenic tolerance to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cytivalifesciences.com [cytivalifesciences.com]

The Dual Identity of Cobalt Protoporphyrin IX: A Technical Guide to its History, Discovery, and Dichotomous Signaling in Research

For Immediate Release

This technical guide provides an in-depth exploration of Cobalt Protoporphyrin IX (CoPP), a synthetic metalloporphyrin that has carved a unique niche in biomedical research. From its early synthesis to the elucidation of its complex biological activities, CoPP has emerged as a powerful tool for investigating cellular stress responses and hematopoietic regulation. This document, intended for researchers, scientists, and drug development professionals, details the history of its discovery, key experimental methodologies, and the intricate signaling pathways it modulates.

A Historical Overview: From Porphyrin Chemistry to a Biological Probe

The journey of this compound begins with the foundational understanding of protoporphyrins, a class of organic compounds essential for life. The chemical structure of Protoporphyrin IX (PPIX), the precursor to heme, was first proposed by Kuster in 1912 and its chemical synthesis was achieved by Hans Fischer in 1929.[1] This paved the way for the synthesis of various metalloporphyrins, where different metal ions are chelated within the porphyrin ring, each imparting unique properties.

Seminal studies in the early 1980s revealed that not all metalloporphyrins behave like their iron-containing counterpart, heme. Researchers discovered that certain non-iron metalloporphyrins, including those with zinc, tin, and manganese, could act as competitive inhibitors of heme oxygenase (HO), the enzyme responsible for heme degradation.[2] A pivotal turn in the research of CoPP was the discovery of its paradoxical effects. While it was found to inhibit HO activity in vitro, it demonstrated a potent ability to induce the expression of heme oxygenase-1 (HO-1) in vivo.[2] This intriguing duality sparked decades of research to unravel the molecular mechanisms behind its actions.

Physicochemical Properties and Synthesis

CoPP is a coordination complex consisting of a cobalt ion chelated by the tetrapyrrole ring of protoporphyrin IX. The cobalt atom imparts a distinct red-brown color to the compound. While detailed protocols for the initial chemical synthesis are found in specialized organic chemistry literature, a general approach involves the reaction of protoporphyrin IX with a cobalt salt, such as cobalt(II) chloride, in an appropriate solvent system. More recently, methods for the synthesis of CoPP nanoparticles have been developed to enhance its biological availability and therapeutic potential.[3][4][5]

Key Experimental Protocols

The study of CoPP's biological effects relies on a variety of well-established experimental techniques. Below are outlines of key protocols.

Heme Oxygenase-1 (HO-1) Activity Assay

The measurement of HO-1 activity is central to understanding the effects of CoPP. A common method is the spectrophotometric assay, which quantifies the production of bilirubin, the end product of heme degradation.[6][7]

Experimental Workflow for HO-1 Activity Assay

Caption: Workflow for a spectrophotometric heme oxygenase-1 activity assay.

Detailed Methodology:

-

Microsome Preparation: Tissues (e.g., liver, spleen) are homogenized in a phosphate buffer. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which contains HO-1.[6]

-

Protein Quantification: The protein concentration of the microsomal fraction is determined using a standard method like the Bradford assay to ensure equal loading in the subsequent reaction.[6]

-

Reaction Mixture: The microsomal fraction is added to a reaction mixture containing hemin (the substrate), NADPH (a cofactor), and a source of biliverdin reductase (often a cytosolic fraction from rat liver).[6][7]

-

Incubation: The reaction is incubated at 37°C in the dark for a defined period (e.g., 60 minutes).[7]

-

Bilirubin Measurement: The reaction is stopped, and the bilirubin produced is extracted. The absorbance of the extracted bilirubin is measured spectrophotometrically at approximately 464 nm. The HO-1 activity is then calculated based on the amount of bilirubin formed per unit of protein per unit of time.[6]

In Vivo Studies in Animal Models

Animal models are crucial for investigating the systemic effects of CoPP.

Experimental Workflow for In Vivo CoPP Administration and Analysis

Caption: General workflow for in vivo studies involving CoPP administration.

Detailed Methodology:

-

Animal Models: Commonly used models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).

-

CoPP Administration: CoPP is typically dissolved in a vehicle such as DMSO and then diluted in saline for intraperitoneal or subcutaneous injection. Doses can range from 1 mg/kg to 50 mg/kg depending on the experimental goals.[8][9][10]

-

Sample Collection: At specified time points after CoPP administration, blood and tissues are collected for analysis.

-

Analysis:

-

Complete Blood Count (CBC): To quantify different blood cell populations.

-

Flow Cytometry: To phenotype and quantify specific immune cell populations, such as hematopoietic stem and progenitor cells (HSPCs).[11]

-

ELISA or Multiplex Assays: To measure plasma levels of cytokines like G-CSF, IL-6, and MCP-1.[11][12]

-

Western Blotting and qPCR: To determine the protein and mRNA expression levels of HO-1 and other target genes in tissues.[13]

-

The Dichotomous Signaling Pathways of CoPP

CoPP exerts its biological effects through at least two distinct signaling pathways, highlighting its complexity as a research tool.

The Nrf2-Dependent Induction of Heme Oxygenase-1

The most well-characterized pathway initiated by CoPP is the induction of HO-1 via the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. CoPP is thought to disrupt the Nrf2-Keap1 interaction, although the precise mechanism is still under investigation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1 (the gene encoding HO-1).[14][15][16] This leads to a robust and sustained increase in HO-1 expression. The byproducts of HO-1 activity—carbon monoxide (CO), biliverdin (which is converted to bilirubin), and free iron—have potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[13]

Signaling Pathway of CoPP-Induced HO-1 Expression

Caption: CoPP induces HO-1 expression via the Nrf2-ARE signaling pathway.

The Nrf2-Independent, G-CSF-Mediated Mobilization of Hematopoietic Cells

Surprisingly, a significant body of research has demonstrated that CoPP can induce the mobilization of hematopoietic stem and progenitor cells (HSPCs) and granulocytes from the bone marrow to the peripheral blood through a mechanism that is independent of the Nrf2/HO-1 axis.[11][12]

This effect is primarily mediated by a significant increase in the plasma concentration of Granulocyte Colony-Stimulating Factor (G-CSF).[11][12] CoPP administration leads to the upregulation of G-CSF, as well as other cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[11][12] G-CSF then acts on the bone marrow to stimulate the proliferation, differentiation, and release of granulocytes and HSPCs. Studies using Nrf2 and HO-1 knockout mice have confirmed that CoPP-induced mobilization is not attenuated in the absence of these components, solidifying the existence of this separate pathway.[11]

Signaling Pathway of CoPP-Induced Hematopoietic Cell Mobilization

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HO-1 induction lowers blood pressure and superoxide production in the renal medulla of angiotensin II hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound increases endogenous G-CSF and mobilizes HSC and granulocytes to the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activation of Heme Oxygenase Expression by Cobalt Protoporphyrin Treatment Prevents Pneumonic Plague Caused by Inhalation of Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

Spectroscopic properties of Cobalt protoporphyrin IX.

An In-depth Technical Guide to the Spectroscopic Properties of Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CoPPIX) is a synthetic metalloporphyrin that has garnered significant interest in biomedical research and drug development. It is structurally analogous to heme, with a central cobalt ion instead of iron. This substitution imparts unique physicochemical and biological properties, most notably its role as a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in the cellular stress response.[1] A thorough understanding of the spectroscopic properties of CoPPIX is paramount for its characterization, quantification, and the elucidation of its mechanism of action in biological systems. This guide provides a comprehensive overview of the key spectroscopic features of CoPPIX, detailed experimental protocols, and a visualization of its primary signaling pathway.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins, providing insights into their electronic structure. The UV-Vis spectrum of a metalloporphyrin is dominated by two main features: the intense Soret band (or B band) in the near-UV region (around 400 nm) and the weaker Q bands in the visible region (500-600 nm).[1] The Soret band arises from a strongly allowed π-π* transition (a1u, a2u → eg), while the Q bands result from a quasi-forbidden π-π transition.

The coordination of a metal ion, such as cobalt, into the protoporphyrin IX (PPIX) macrocycle leads to a simplification of the Q-band region due to an increase in molecular symmetry.[1] For Co(III)PPIX, the number of Q bands is typically reduced to two.[1]

Table 1: UV-Vis Absorption Data for this compound

| Species | Solvent/Environment | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |

| Co(III)PPIX | Solution | 420 | 534 (Q1), 568 (Q0) | [1] |

| Free PPIX | Ethanol | 402 | 503, 537, 575, 629 | [1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of CoPPIX in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or a mixture of chloroform and methanol. A typical concentration for the stock solution is 1 mM.

-

Dilute the stock solution with the chosen solvent to a final concentration that gives a Soret band absorbance in the optimal range of the spectrophotometer (typically 0.5-1.5 AU). A concentration in the low micromolar range is usually appropriate.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent used for sample preparation.

-

Record the absorption spectrum of the CoPPIX solution over a wavelength range of at least 300-700 nm.

-

Identify the λmax of the Soret and Q bands.

-

Fluorescence Spectroscopy

While the free-base protoporphyrin IX is fluorescent, the introduction of a paramagnetic metal ion like Co(II) often leads to quenching of the fluorescence due to efficient intersystem crossing. Diamagnetic Co(III) porphyrins can exhibit fluorescence, although it is generally less intense than that of their free-base or zinc-coordinated counterparts. The fluorescence of Co(III)PPIX nanoparticles has been observed, indicating that its emissive properties can be modulated by its aggregation state.

Table 2: Fluorescence Data for Protoporphyrin IX and Related Compounds

| Species | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Reference |

| Co(III)PPIX nanoparticles | 560 | 590 | Not reported | |

| Protoporphyrin IX | ~405 | ~635, ~705 | ~0.1-0.2 (solvent dependent) | |

| Protoporphyrin IX dimethyl ester | Not specified | Not specified | 0.06 (in chloroform) |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of CoPPIX in a suitable solvent (e.g., DMSO, ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a suitable excitation source (e.g., xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).

-

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (e.g., the expected emission maximum).

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum (e.g., a Q-band) and scanning the emission wavelengths.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield and similar absorption and emission properties (e.g., quinine sulfate or a well-characterized porphyrin) should be measured under identical experimental conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrins in solution. The oxidation and spin state of the central cobalt ion have a profound effect on the NMR spectrum.

-

Co(III) Protoporphyrin IX (Diamagnetic): Co(III) has a d6 electronic configuration and is typically low-spin, making it diamagnetic. The 1H NMR spectrum of a diamagnetic metalloporphyrin is characterized by sharp signals. The ring current of the porphyrin macrocycle causes the meso-protons to be significantly deshielded (shifted downfield to around 10 ppm), while the internal N-H protons (in the free-base porphyrin) are strongly shielded (shifted upfield to negative ppm values). In Co(III)PPIX, the β-pyrrole protons are typically observed slightly downfield compared to the free-base porphyrin.[2]

-

Co(II) Protoporphyrin IX (Paramagnetic): Co(II) has a d7 electronic configuration and is paramagnetic. The unpaired electron(s) cause large paramagnetic shifts (also known as contact and pseudocontact shifts) and significant line broadening in the NMR spectrum. The β-pyrrole protons in Co(II) porphyrins can be shifted far downfield, often beyond 15 ppm.[2] These large hyperfine shifts make the assignment of spectra challenging but also provide valuable information about the electronic structure and spin distribution.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the CoPPIX sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

For paramagnetic Co(II)PPIX, a wider spectral window and faster relaxation measurements may be necessary.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Measurement:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

If concentration allows, acquire a 13C NMR spectrum.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed, although this is more straightforward for the diamagnetic Co(III) species.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a technique that is exclusively sensitive to paramagnetic species, making it an ideal tool for studying Co(II)PPIX. Co(II) is a d7 ion, which in a low-spin configuration has one unpaired electron (S=1/2), giving rise to a characteristic EPR spectrum. The spectrum is typically characterized by its g-values and hyperfine coupling to the 59Co nucleus (I=7/2), which splits the signal into an octet.

Table 3: Representative EPR Parameters for Co(II) Protoporphyrin IX

| System | g-values | Hyperfine Coupling (59Co) | Reference |

| Co(II)PPIX-substituted soluble guanylate cyclase | g ≈ 2.37, g ≈ 2.04 | ACo ≈ 7.4 mT | [3] |

| Co(II)PPIX-substituted myoglobin | - | - | [3] |

Note: The exact EPR parameters are highly sensitive to the coordination environment of the cobalt ion.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation:

-

Prepare a frozen solution of Co(II)PPIX in a suitable solvent or buffer (e.g., a mixture of buffer and glycerol to ensure glass formation upon freezing). A typical concentration is in the range of 0.1-1 mM.

-

Transfer the solution to a quartz EPR tube.

-

Flash-freeze the sample in liquid nitrogen.

-

-

Instrumentation:

-

Use an X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements (typically liquid nitrogen or liquid helium temperatures).

-

-

Measurement:

-

Record the EPR spectrum at a low temperature (e.g., 77 K) to ensure slow relaxation rates.

-

Optimize the microwave power to avoid saturation of the signal.

-

The g-values and hyperfine coupling constants can be determined by simulating the experimental spectrum.

-

Vibrational Spectroscopy (Raman)

Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for studying the porphyrin macrocycle. Resonance Raman spectroscopy, where the excitation wavelength is tuned to coincide with an electronic absorption band (e.g., the Soret or a Q band), can selectively enhance the vibrations of the porphyrin ring. These vibrations are sensitive to the oxidation state, spin state, and coordination environment of the central metal ion.

Table 4: Key Raman Peaks for Co(III) Protoporphyrin IX Nanoparticles

| Wavenumber (cm-1) | Tentative Assignment | Reference |

| 1305.63 | C-C bond vibrations within the pyrrole ring | [1] |

| 1395.71 | C-C bond vibrations within the pyrrole ring | [1] |

| 1591.47 | C-C bond vibrations within the pyrrole ring | [1] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

The sample can be a solid, a solution, or a suspension. For solutions, a concentration of ~1 mM in a suitable solvent is a good starting point.

-

The sample can be placed in a glass capillary, an NMR tube, or on a suitable substrate like calcium fluoride or a steel plate.[1]

-

-

Instrumentation:

-

Use a Raman spectrometer with a laser excitation source that matches an absorption band of CoPPIX for resonance enhancement (e.g., in the blue or green region of the spectrum).

-

A confocal microscope can be used to focus the laser and collect the scattered light from a small sample volume.

-

-